REACTION_SMILES
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[CH3:10][Si:11]([CH3:12])([CH3:13])[CH2:14][CH2:15][O:16][CH2:17][Cl:18].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[H-:9].[Na+:8].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:19].[nH:1]1[cH:2][n:3][c:4]([CH:6]=[O:7])[cH:5]1>>[n:1]1([CH2:17][O:16][CH2:15][CH2:14][Si:11]([CH3:10])([CH3:12])[CH3:13])[cH:2][n:3][c:4]([CH:6]=[O:7])[cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]cn1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)CCOCn1cnc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |